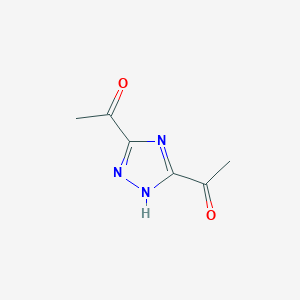
1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with acylating agents can lead to the formation of the triazole ring. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases.
Industrial Production Methods: Industrial production of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,5-Diamino-1,2,4-triazol-1-yl)ethanone
- 1-(3-Nitro-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-Hydroxy-1H-1,2,4-triazol-1-yl)ethanone
Uniqueness: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific acetyl group, which can influence its reactivity and biological activity. The presence of the acetyl group can enhance its ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
151675-62-6 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)5-7-6(4(2)11)9-8-5/h1-2H3,(H,7,8,9) |
InChI-Schlüssel |
BSENWGNTNMQPEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
Kanonische SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
Synonyme |
Ethanone, 1,1-(1H-1,2,4-triazole-3,5-diyl)bis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















